Enhanced Lipophilicity and Altered Polarity Versus Non-Nitro Analog (1,2-Dimethyl-1,4-cyclohexadiene)
The introduction of a nitro group at the 4-position of 1,2-dimethyl-1,4-cyclohexadiene dramatically increases both lipophilicity and polar surface area, altering its predicted pharmacokinetic and solubility profile relative to the non-nitro analog. These property differences are critical for applications where membrane permeability or specific molecular interactions are required [1].
| Evidence Dimension | Predicted LogP and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 2.80040; PSA: 45.82 Ų |
| Comparator Or Baseline | 1,2-Dimethyl-1,4-cyclohexadiene (CAS 17351-28-9): LogP: 2.67280; PSA: 0 Ų |
| Quantified Difference | LogP increase of 0.1276; PSA increase of 45.82 Ų |
| Conditions | Predicted physicochemical properties based on computational models; no experimental measurement provided |
Why This Matters
This quantifiable difference in LogP and PSA directly impacts the compound's behavior in biological assays and its suitability for specific synthetic transformations, making it a distinct choice for procurement over the non-nitro analog.
- [1] Chemsrc. (2017). 17351-28-9, 1,2-DIMETHYL-1,4-CYCLOHEXADIENE. Accessed April 22, 2026. View Source
